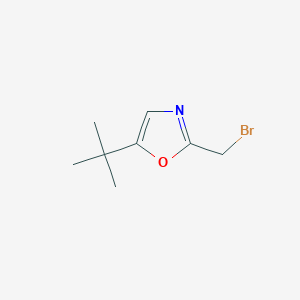

3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole” is a chemical compound that belongs to the class of trifluoromethyl ketones (TFMKs) . TFMKs are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .

Synthesis Analysis

The synthesis of such compounds involves various methods. One of the common methods is the trifluoromethylation of acyl radicals . Another method involves the tandem C–H trifluoromethylation and chromone annulation of enaminones .Molecular Structure Analysis

The molecular structure of “3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole” is characterized by the presence of a trifluoromethyl group. This group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Chemical Reactions Analysis

The chemical reactions involving “3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole” are primarily centered around the trifluoromethylation of carbon-centered radical intermediates . This process is crucial in the construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole” are significantly influenced by the trifluoromethyl group. This group imparts high electronegativity, lipophilicity, and excellent metabolic stability to the compound .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 3-(Chloromethyl)-5-(Trifluoromethyl)-1,2-Oxazole Applications

3-(Chloromethyl)-5-(trifluoromethyl)-1,2-oxazole is a compound that has garnered attention in various scientific research fields due to its unique chemical structure. The presence of both chloromethyl and trifluoromethyl groups makes it a versatile reagent for different applications. Below is a detailed analysis of its unique applications across diverse scientific domains.

Pharmaceutical Synthesis: The trifluoromethyl group is increasingly significant in pharmaceuticals, enhancing the biological activity and metabolic stability of various drugs. 3-(Chloromethyl)-5-(trifluoromethyl)-1,2-oxazole can serve as a precursor for synthesizing trifluoromethyl-containing pharmaceuticals, which are crucial for developing treatments with improved efficacy and safety profiles .

Agrochemical Development: In agrochemicals, the trifluoromethyl group contributes to the creation of compounds with enhanced agricultural benefits. This compound can be used to synthesize new classes of pesticides and herbicides, offering a potential solution to pest resistance and contributing to sustainable agriculture practices .

Material Science: The unique properties of the trifluoromethyl group are exploited in material science to develop advanced materials. 3-(Chloromethyl)-5-(trifluoromethyl)-1,2-oxazole can be utilized in creating polymers and coatings with improved thermal stability, chemical resistance, and unique electronic properties .

Radical Chemistry Research: This compound is pivotal in studying radical trifluoromethylation, a process that introduces the trifluoromethyl group into carbon-centered radicals. It’s instrumental in understanding the mechanisms of radical formation and stabilization, which is fundamental in organic synthesis and medicinal chemistry .

Fluorinated Pharmacons Construction: As a synthetic target, 3-(Chloromethyl)-5-(trifluoromethyl)-1,2-oxazole is valuable for constructing fluorinated pharmacons. These compounds have a high impact on medicinal chemistry, providing insights into the design of more potent and selective therapeutic agents .

Analytical Chemistry: In analytical chemistry, this compound can be used as a standard or reagent in various spectroscopic and chromatographic methods. It helps in the quantification and analysis of trifluoromethyl-containing compounds in complex mixtures .

Environmental Studies: The environmental fate of trifluoromethyl compounds is of great interest. 3-(Chloromethyl)-5-(trifluoromethyl)-1,2-oxazole can be used in studies to understand the degradation pathways and persistence of such compounds in the environment, which is crucial for assessing their ecological impact .

Biochemical Research: This compound’s role in biochemical research includes studying enzyme-substrate interactions where trifluoromethyl groups are involved. It aids in elucidating the structural requirements for enzyme specificity and catalysis, which is vital for drug design and discovery .

Wirkmechanismus

Target of Action

Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The strength of hydrogen bonding is determined by the group to which it is appended .

Mode of Action

An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .

Biochemical Pathways

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may interact with a variety of biochemical pathways.

Pharmacokinetics

Trifluoromethyl ketones are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .

Result of Action

The activation of the c–f bond in organic synthesis is a challenging task, and trifluoromethyl-containing compounds, which have three equivalent c–f bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .

Action Environment

The redox potentials of a variety of trifluoromethyl-containing compounds and trifluoromethylated radicals were studied by quantum-chemical methods , suggesting that the compound’s action may be influenced by redox conditions in the environment.

Zukünftige Richtungen

The future directions in the research of “3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole” and similar compounds involve further exploration of the trifluoromethylation process . This includes the development of more efficient and environmentally friendly methods for the synthesis of such compounds .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole involves the reaction of 3,5-dihydroxy-1,2-oxazole with chloromethyl trifluoromethanesulfonate in the presence of a base.", "Starting Materials": [ "3,5-dihydroxy-1,2-oxazole", "Chloromethyl trifluoromethanesulfonate", "Base (e.g. triethylamine)" ], "Reaction": [ "To a solution of 3,5-dihydroxy-1,2-oxazole in a suitable solvent (e.g. DMF), add the base and stir for 10-15 minutes.", "Add chloromethyl trifluoromethanesulfonate to the reaction mixture and stir for an additional 2-3 hours at room temperature.", "Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography or recrystallization to obtain 3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole as a white solid." ] } | |

CAS-Nummer |

2092261-37-3 |

Produktname |

3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole |

Molekularformel |

C5H3ClF3NO |

Molekulargewicht |

185.5 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.